Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate
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Description
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C15H14FN3O3S and its molecular weight is 335.35. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Michael Addition
- Application: A study by Inokuma, Hoashi, & Takemoto (2006) highlights the use of thiourea-catalyzed asymmetric Michael addition in organic synthesis, which could have implications for developing compounds like Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate.
Synthesis and Activity of Derivatives
- Application: Another study by Şahina et al. (2004) discusses the synthesis of derivatives related to this compound and their analgesic and anti-inflammatory effects, indicating potential medicinal applications.
Protoporphyrinogen Oxidase Inhibitors
- Application: Research by Zuo et al. (2013) focuses on the synthesis of compounds that act as protoporphyrinogen oxidase inhibitors, with potential agricultural applications as herbicides.
Structure-Affinity Relationships
- Application: The work of Cai et al. (2007) on the synthesis and structure-affinity relationships of compounds, including derivatives of pyridazin-3-yl, indicates their potential in neurodegenerative disease research.
In Vitro Metabolism Studies
- Application: A study by Lin et al. (2005) on the in vitro metabolism of a thrombin inhibitor closely related to this compound suggests its relevance in pharmacokinetics and drug metabolism studies.
Fluorescent Tagging in Carbohydrate Analysis
- Application: Research by Cai et al. (2014) on the use of pyridyl derivatives as fluorescent tagging agents for carbohydrate analysis showcases the compound's utility in analytical chemistry.
Properties
IUPAC Name |
methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-9(15(21)22-2)23-13-7-6-12(18-19-13)17-14(20)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPNMRLNEWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.